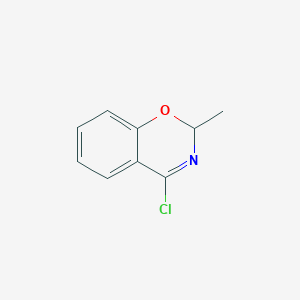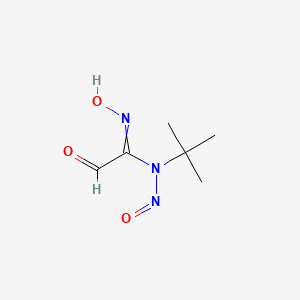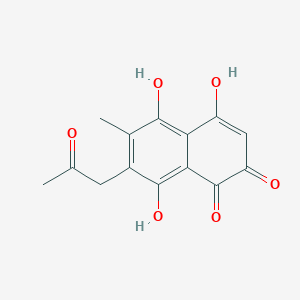
Benzyl 2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(4-hydroxyphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzyl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: 2-(4-hydroxyphenoxy)propanoic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Benzyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like lipases, which catalyze the hydrolysis of the ester bond . This interaction can lead to the formation of active metabolites that exert various biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
- Propyl 2-(4-hydroxyphenoxy)propanoate
Comparison: Benzyl 2-(4-hydroxyphenoxy)propanoate is unique due to its benzyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
119403-48-4 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
benzyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C16H16O4/c1-12(20-15-9-7-14(17)8-10-15)16(18)19-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
Clé InChI |
RFDDGMVYZCNBBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)

